(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a piperidine ring, and an amino group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagent.
Introduction of the piperidine ring: The piperidine ring can be synthesized via a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Coupling of the cyclopropyl and piperidine moieties: This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond.
Final functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X), sulfonates (R-SO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Methyl-piperidin-3-yl-amine
- (S)-1-Methyl-piperidin-3-yl-acetic acid
- 2-Ethyl-((S)-1-methyl-piperidin-3-yl)-amino-ethanol
Uniqueness
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-methyl-piperidin-3-yl)-butyramide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3/t12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYLAXVJVBRMEE-ABLWVSNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C2CCCN(C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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